molecular formula C14H18O5 B11511304 2-Methyl-2-(4-propoxyphenyl)butanedioic acid CAS No. 62582-18-7

2-Methyl-2-(4-propoxyphenyl)butanedioic acid

Cat. No.: B11511304
CAS No.: 62582-18-7
M. Wt: 266.29 g/mol
InChI Key: BFONTILBNIWFDK-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-propoxyphenyl)butanedioic acid is a chemical compound with the molecular formula C13H18O5 It is a dicarboxylic acid derivative, characterized by the presence of a propoxyphenyl group attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid typically involves the reaction of 4-propoxybenzaldehyde with a suitable malonic acid derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-propoxyphenyl)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-Methyl-2-(4-propoxyphenyl)butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammation.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

2-Methyl-2-(4-propoxyphenyl)butanedioic acid can be compared with other similar compounds such as:

    2-Methylbutanedioic acid: A simpler dicarboxylic acid with similar structural features but lacking the propoxyphenyl group.

    2-Butenedioic acid, 2-methyl-:

    Succinic acid: A related dicarboxylic acid with a simpler structure, used in various industrial applications.

The uniqueness of this compound lies in its propoxyphenyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62582-18-7

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-methyl-2-(4-propoxyphenyl)butanedioic acid

InChI

InChI=1S/C14H18O5/c1-3-8-19-11-6-4-10(5-7-11)14(2,13(17)18)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

BFONTILBNIWFDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O

Origin of Product

United States

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